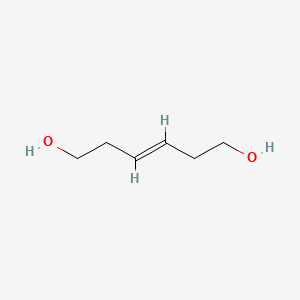

(3E)-3-Hexene-1,6-diol

Overview

Description

“(3E)-3-Hexene-1,6-diol” is a chemical compound with the molecular formula C6H12O2 . It is a useful reagent to synthesize pochoxime, a potent inhibitor of heat shock protein 90 (HSP90). It can also be used for photochemical cyclization of Diels-Alder adducts .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 6 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The exact mass is 116.083729621 g/mol .Chemical Reactions Analysis

“this compound” is used as a reagent to synthesize pochoxime, a potent inhibitor of heat shock protein 90 (HSP90). It can also be used for photochemical cyclization of Diels-Alder adducts .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 116.16 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2. The compound has a rotatable bond count of 4 .Scientific Research Applications

Downstream Processing of Biologically Produced Diols

Biologically produced diols, such as 1,3-propanediol and 2,3-butanediol, have significant applications in the production of chemicals and polymers. The separation and purification of these diols from fermentation broths are crucial steps, accounting for more than 50% of the total production costs. Technologies such as evaporation, distillation, and membrane filtration have been explored, but improvements in yield, purity, and energy consumption are needed (Xiu & Zeng, 2008).

Polymers from Renewable Resources

The use of renewable resources, like 1,4:3,6-dianhydrohexitols (isosorbide), for synthesizing polymers highlights the potential for diols derived from renewable sources in creating high-performance, biodegradable plastics. These compounds offer advantages such as non-toxicity, rigidity, and their non-petroleum origin, making them suitable for various applications including medical devices and packaging materials (Fenouillot et al., 2010).

Metal–Organic Frameworks for Gas Separation

Diols and similar compounds find applications in the development of metal–organic frameworks (MOFs) for gas separation and purification. MOFs with functionalized surfaces have shown promise in selectively separating gases, an essential process in environmental protection and the chemical industry (Lin et al., 2017).

Photocatalysts for NOx Removal

Graphene and g-C3N4 based photocatalysts, which could potentially include diol-functionalized surfaces, have been explored for their ability to remove NOx pollutants from the atmosphere. These photocatalysts leverage their large surface area and chemical stability to convert NOx into non-volatile nitrates, highlighting the environmental applications of diol compounds (Nikokavoura & Trapalis, 2018).

Polyoxymethylene Dimethyl Ethers (OME) Production

Research into the catalytic synthesis of OME, which are oxygenated fuels derived from diols, underscores the importance of diols in sustainable energy solutions. OME production research focuses on more efficient catalysts and processes, aiming to reduce emissions from diesel engines and contribute to cleaner combustion technologies (Baranowski, Bahmanpour, & Kröcher, 2017).

Safety and Hazards

Mechanism of Action

3-Hexene-1,6-diol, also known as (3E)-3-Hexene-1,6-diol, is a symmetric internal alkene compound with terminal hydroxyl groups . This compound presents a useful fragment for organic synthesis with potential utility at the hydroxyl and alkene functional groups .

Target of Action

It is known to be a useful reagent in the synthesis of pochoxime, a potent inhibitor of heat shock protein 90 (hsp90) .

Mode of Action

Its utility in the synthesis of pochoxime suggests that it may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function .

Biochemical Pathways

Given its role in the synthesis of pochoxime, it may be involved in the regulation of heat shock protein 90 (hsp90), which plays a crucial role in cellular stress responses .

Result of Action

Its role in the synthesis of pochoxime suggests that it may contribute to the inhibition of hsp90, potentially affecting cellular stress responses .

Action Environment

Like many chemical compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .

Biochemical Analysis

Biochemical Properties

3-Hexene-1,6-diol is a useful reagent to synthesize pochoxime, a potent inhibitor of heat shock protein 90 (HSP90) . It can also be used for photochemical cyclization of Diels-Alder adducts . The nature of these interactions involves the hydroxyl groups present in the 3-Hexene-1,6-diol molecule.

Cellular Effects

In cellular processes, 3-Hexene-1,6-diol has been found to have inhibitory effects on triglyceride (TG) accumulation in HepG2 cells . This suggests that it may influence cell function by modulating lipid metabolism.

Molecular Mechanism

It is known to interfere with weak hydrophobic protein-protein or protein-RNA interactions . This could potentially lead to changes in gene expression and enzyme activation or inhibition.

Metabolic Pathways

It’s known to be involved in the synthesis of pochoxime, a potent inhibitor of heat shock protein 90 (HSP90) .

Properties

IUPAC Name |

(E)-hex-3-ene-1,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-5-3-1-2-4-6-8/h1-2,7-8H,3-6H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSXXXZZOZFTPR-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C=CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)/C=C/CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7,8,9-tetrahydro-3H-imidazo[4,5-h]isoquinoline](/img/structure/B3183060.png)

![{1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium](/img/structure/B3183104.png)